molecular formula C5H3BrN4 B11899181 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B11899181
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: MDGHKFPMBJDTHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a versatile brominated heterocyclic building block designed for pharmaceutical research and development. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . This bromo-derivative is particularly valuable as a synthetic intermediate, where the bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . Research indicates that triazolo[4,3-b]pyridazine derivatives show significant promise as potent inhibitors of critical oncology targets. Specifically, analogs based on this core structure have been developed as dual inhibitors of c-Met and Pim-1 kinases, two enzymes implicated in tumor proliferation, survival, and metastasis . These inhibitory activities make the core structure a compelling starting point for the design of novel anticancer agents. The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHKFPMBJDTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für 7-Brom-[1,2,4]triazolo[4,3-b]pyridazin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution with oxygen-, sulfur-, and nitrogen-based nucleophiles. This reaction is pivotal for introducing functional groups or linking to pharmacophores.

Key Findings :

  • Oxygen Nucleophiles : Methanol reacts with 7-bromo derivatives in wet solvents (e.g., chloroform) to yield 7-bromo thiadiazolo[3,4-d]pyridazin-4(5H)-one (85% yield) . Prolonged exposure to moisture accelerates hydrolysis.

  • Nitrogen Nucleophiles : Morpholine substitutes bromine in MeCN at room temperature, producing mono-aminated derivatives (e.g., 4-(7-bromo- thiadiazolo[3,4-d]pyridazin-4-yl)morpholine, 89% yield). Heating with excess morpholine yields disubstituted products .

Reaction Conditions and Outcomes (Adapted from ):

NucleophileSolventTemperatureProduct TypeYield (%)
MethanolCHCl₃RTMonosubstituted85
MorpholineMeCNRTMonosubstituted89
Morpholine (excess)MeCN80°CDisubstituted78

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable the introduction of aryl, alkenyl, or alkynyl groups.

Key Findings :

  • Suzuki Coupling : Reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives (88% yield) .

  • Sonogashira Coupling : Coupling with 4-ethylnylanisole forms alkynyl-substituted triazolopyridazines (61% yield) .

Mechanistic Insight :
The bromine atom acts as a leaving group, enabling oxidative addition of palladium catalysts. Ligand choice (e.g., XPhos, BINAP) optimizes electronic and steric effects for regioselective coupling .

Oxidative Cyclization

One-pot oxidative cyclization forms fused triazolopyridazine derivatives, leveraging the bromine substituent’s directing effects.

Key Findings :

  • Reaction with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under Me₄NBr/Oxone conditions produces 3-substituted triazolopyridazines (75–90% yields) .

  • Electron-withdrawing substituents on aldehydes enhance reaction rates and yields .

Representative Examples (Adapted from ):

Aldehyde SubstituentProduct StructureYield (%)
2,4,6-TrimethoxyphenylFused benzo-thieno derivative78
4-Methoxy-3-bromophenylTetrahydrobenzo derivative81

Stability and Reactivity Considerations

  • Moisture Sensitivity : Bromine substitution is labile in aqueous conditions, necessitating anhydrous reaction setups .

  • Thermal Stability : Decomposition onset occurs at ~217–234°C, making it suitable for high-temperature reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising inhibitory activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One notable derivative exhibited IC50 values of 0.98 µM against A549 cells and demonstrated significant kinase inhibitory activities towards c-Met and VEGFR-2 .

2. Antimicrobial Properties
The 1,2,4-triazole framework has been recognized for its broad-spectrum antimicrobial properties. Compounds related to this compound have been studied for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These derivatives often exhibit enhanced activity compared to traditional antibiotics due to their unique structural features .

3. Neuroprotective Effects
Research has indicated that triazole derivatives can exhibit neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems positions them as potential therapeutic agents in neurodegenerative diseases .

Material Science Applications

1. Supramolecular Chemistry
The unique structure of this compound allows it to participate in supramolecular interactions. Its ability to form complexes with various metal ions can be utilized in the development of new materials with specific electronic or optical properties.

2. Corrosion Inhibition
Studies have indicated that triazole derivatives can serve as effective corrosion inhibitors in metal protection applications. The presence of nitrogen atoms in the triazole ring enhances the adsorption properties on metal surfaces, providing a protective layer against corrosion .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds.

Case Studies

StudyObjectiveFindings
Jiangxi Provincial Key Laboratory StudyEvaluate anticancer activityCompound 17l showed IC50 values of 0.98 µM against A549 cells; effective inhibition of c-Met and VEGFR-2 kinases .
Antimicrobial Activity ResearchAssess antibacterial propertiesTriazole derivatives demonstrated significant activity against S. aureus and E. coli, outperforming conventional antibiotics .
Neuroprotective StudyInvestigate neuroprotective effectsCertain derivatives showed potential in modulating neurotransmitter systems for neuroprotection .

Wirkmechanismus

The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene regulation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Brominated Triazolo-Pyridazine/Pyridine Derivatives

  • 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020036-52-5): Differs in ring fusion ([4,3-a]pyridine vs. [4,3-b]pyridazine) and substituents (Cl at position 3).
  • 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 832735-60-1): Lacks the pyridazine ring, which is critical for conserved interactions with BRD4’s acetyl-lysine binding pocket .

Non-Brominated Triazolo-Pyridazine Derivatives

  • Compound 5 ([1,2,4]triazolo[4,3-b]pyridazine with indole substituents): Exhibits micromolar IC50 values against BRD4 BD1 (Table 1). The absence of bromine reduces electrophilicity but allows for flexible substitutions (e.g., ethylpropanoate at R2) that modulate activity .
  • Compound 33 (Ethylpropanoate-substituted derivative): Shows inhibitory activity (IC50 ~5 µM) despite most linear-chain derivatives (28–34) being inactive, highlighting the importance of ester groups in stabilizing binding interactions .

BRD4 Bromodomain Inhibition

Table 1 summarizes IC50 values for selected triazolo-pyridazine derivatives:

Compound Substituents IC50 (BD1, µM) IC50 (BD2, µM) Notes
5 Indole-ethylamine 3.2 ± 0.5 4.1 ± 0.7 Pan-BET inhibitor
33 Ethylpropanoate at R2 ~5.0 N/A Linear chain exception
35–37 Benzyl substituents 2.8–3.5 3.9–4.5 Improved activity vs. indole
38–40 Amide-based linkers >100 >100 Inactive due to steric clash

The 7-bromo derivative’s bromine atom likely enhances hydrophobic interactions with BRD4’s ZA loop, similar to halogen-bonding observed in other brominated inhibitors.

Anti-Cancer Activity

Novel triazolo-pyridazine derivatives (e.g., series 7a-d, 8a-m) exhibit anti-proliferative activity against cancer cell lines, with substituents like arylidene hydrazines and fluorine atoms improving potency . The bromine in 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine may similarly enhance cytotoxicity by promoting DNA intercalation or protein binding.

Biologische Aktivität

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazole ring fused to a pyridazine structure. Its molecular formula is C_6H_5BrN_4, with a molecular weight of 199.01 g/mol. The presence of bromine at the seventh position significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

Biological Activity Overview

Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold have shown promising biological activities across various studies. Notably, they exhibit:

  • Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Kinase Inhibition : Research indicates that derivatives can act as inhibitors for various kinases like c-Met and VEGFR-2, which are crucial in cancer progression and angiogenesis .
  • Bromodomain Inhibition : The compound has been proposed as a potential bromodomain inhibitor, targeting BRD4 with micromolar IC₅₀ values. This suggests its utility in epigenetic regulation and cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Electrochemical Synthesis : A two-step electrochemical process can be employed to prepare related compounds efficiently.
  • Nucleophilic Substitution Reactions : The compound can undergo aromatic nucleophilic substitutions that modify its reactivity profile.
  • Modified Mitsunobu Reaction : This method has been utilized for synthesizing triazolopyridines and related structures .

Antiproliferative Studies

In a study evaluating various derivatives of triazolo[4,3-b]pyridazine:

  • Compound 17l exhibited excellent antiproliferative activities against A549 (IC₅₀ = 0.98 µM), MCF-7 (IC₅₀ = 1.05 µM), and HeLa (IC₅₀ = 1.28 µM) cell lines. It also showed potent kinase inhibitory activities against c-Met (IC₅₀ = 26 nM) and VEGFR-2 (IC₅₀ = 2.6 µM) .

Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to c-Met and VEGFR-2 proteins. These findings support its potential as a therapeutic agent in targeting these pathways critical for tumor growth and metastasis .

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally similar to this compound along with their unique features:

Compound NameSimilarity IndexUnique Features
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine0.67Bromination at position six instead of seven
6-Bromoimidazo[1,2-b]pyridazine0.61Contains an imidazole ring instead of triazole
6-Bromo-2-methylpyridazin-3(2H)-one0.59Methyl substitution alters electronic properties
3-Bromo[1,2,4]triazolo[4,3-a]pyridine0.54Different triazole positioning affects reactivity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine0.74Chlorine substitution may influence biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, and how do they differ in methodology?

  • Method 1 : Oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) and I₂/KI. This approach constructs the triazolo-pyridazine skeleton efficiently .
  • Method 2 : Reduction of triazine carbonyl groups in acidic media followed by dehydrative aromatization, yielding brominated derivatives. This method is particularly useful for introducing bromine at specific positions .
  • Validation : Post-synthesis characterization via HPLC, NMR, and mass spectrometry is critical to confirm purity and structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) ensures purity assessment .
  • Spectroscopy : ¹H/¹³C NMR resolves electronic environments, while X-ray diffraction confirms crystal structure and substituent positioning .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

Q. What safety protocols are mandatory when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated waste for specialized disposal to avoid environmental contamination .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How does X-ray crystallography elucidate structural features of brominated triazolo-pyridazines?

  • Key Findings :

  • Bromine atoms at the 7-position increase planarity of the heterocyclic core, influencing π-π stacking in crystal lattices .
  • Non-covalent interactions (e.g., halogen bonding) between Br and adjacent N atoms stabilize molecular packing .
    • Table : Structural parameters from XRD (selected examples):
CompoundBond Length (C-Br, Å)Dihedral Angle (°)
7-Bromo derivative1.892.1
7,8-Dibromo derivative1.913.5
Data sourced from single-crystal studies .

Q. What reaction mechanisms dominate the synthesis of triazolo-pyridazine derivatives?

  • Oxidative Cyclization : Proceeds via radical intermediates when using MnO₂ or iodonium reagents, with regioselectivity controlled by electronic effects of substituents .
  • Acid-Mediated Aromatization : Protonation of the triazine carbonyl group facilitates dehydration, followed by bromine incorporation via electrophilic substitution .
  • Computational Insights : Density Functional Theory (DFT) predicts transition states and optimizes reaction pathways, reducing trial-and-error experimentation .

Q. How is this compound utilized in medicinal chemistry and heterocyclic diversification?

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors and antiviral agents due to its electron-deficient aromatic system .
  • Phosphonate Derivatives : React with phosphonylating agents to form ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates, enhancing bioavailability for drug candidates .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR for connectivity vs. XRD for spatial arrangement) .
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility not observed in static crystal structures .

Q. What computational tools enhance reaction design for triazolo-pyridazine systems?

  • Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian, ORCA) model energy barriers and intermediates .
  • Machine Learning : Predictive algorithms analyze reaction databases to propose optimal conditions (e.g., solvent, catalyst) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.